Geranylgeranic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of geranylgeranic acid involves several enzymatic steps, starting from the precursor geranylgeranyl pyrophosphate (GGPP). A notable pathway is its enzymatic cyclization, catalyzed by specific enzymes such as kaurene synthase, leading to the formation of complex diterpenes like kaurene, highlighting the biochemical versatility and importance of this compound in natural product synthesis (Upper & West, 1967).

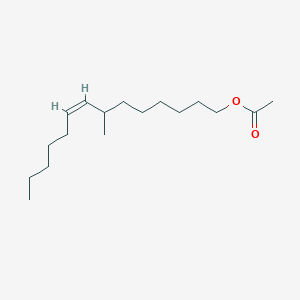

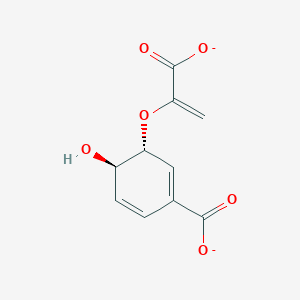

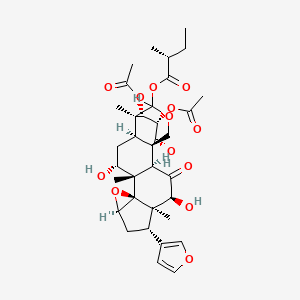

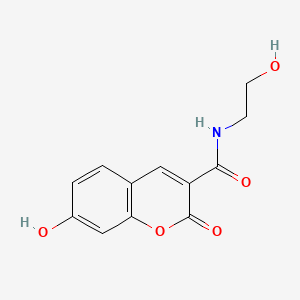

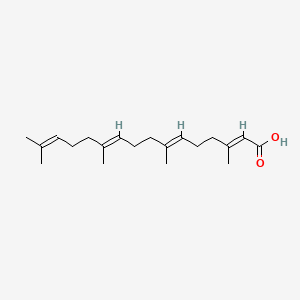

Molecular Structure Analysis

The structural elucidation of this compound and its derivatives showcases a diverse range of molecular architectures. The compound's molecular structure is characterized by its long hydrocarbon chain, which is crucial for its biological function, particularly in the synthesis of geranylgeranylated proteins and other metabolites. Advanced techniques such as 13C nuclear magnetic resonance spectroscopy have been instrumental in identifying the geometric isomers of geranylgeraniol, a closely related compound, demonstrating the compound's structural complexity (Tanaka et al., 1985).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that signify its role in biological systems. For instance, its oxidation to geranylgeranoic acid in human hepatoma cells involves specific oxidase activity, indicating its biochemical significance and the detailed mechanisms underlying its metabolic pathways (Mitake & Shidoji, 2012).

Applications De Recherche Scientifique

Antiplatelet Activity

Geranylgeraniol, extracted from Pterodon pubescens Benth. fruit oil, has been identified to possess antiplatelet effects. This activity is primarily attributed to its involvement in the arachidonic acid cascade and inhibition of the cyclooxygenase enzyme, which plays a crucial role in platelet aggregation processes (Calixto et al., 2007).

Cancer Chemoprevention

Geranylgeranoic acid has been developed as a synthetic “acyclic retinoid” for cancer chemoprevention. It has been found naturally in various medicinal herbs and polished rice, suggesting that geranylgeranoic acid could be a physiological metabolite obtained from commonly consumed foods. This discovery has significant implications for natural cancer prevention strategies (Muraguchi et al., 2011).

Apoptosis Induction in Leukemia Cells

Research has demonstrated the apoptosis-inducing ability of vitamin K2 derivatives, including geranylgeraniol, on leukemia cells. These compounds, particularly geranylgeraniol, have shown potent apoptotic effects on various leukemia cell lines, suggesting potential therapeutic applications in myelogenous leukemias treatment (Yaguchi et al., 1997).

Biosynthesis of Gibberellins

Geranylgeranyl pyrophosphate, closely related to geranylgeraniol, plays a crucial role in the biosynthesis of gibberellins, important plant hormones. This process involves the cyclization of geranylgeranyl pyrophosphate to kaurene, a key step in gibberellin biosynthesis (Upper & West, 1967).

Antileishmanial Activity

Geranylgeraniol has been identified as an active constituent against Leishmania amazonensis. It induces death in the protozoan through mechanisms involving mitochondrial alterations and increased superoxide anion production, pointing to its potential as a selective antileishmanial agent (Lopes et al., 2012).

Role in Hepatic Enzyme Activity

Studies have shown that hepatic monoamine oxidase B is involved in the synthesis of endogenous geranylgeranoic acid in mammalian liver cells. This finding is significant in understanding the metabolic pathways and biological roles of geranylgeranoic acid in liver function and health (Tabata & Shidoji, 2020).

Geranylgeraniol Metabolism and Signaling

The metabolism of geranylgeraniol involves various enzymes and contributes to different biological processes. For instance, the phosphorylation activities of geranylgeraniol kinase and geranylgeranyl phosphate kinase play a role in the biosynthesis of archaebacterial ether-linked lipids (Ohnuma et al., 1996).

Prevention of Spontaneous Hepatoma

Geranylgeranoic acid has been observed to prevent spontaneous hepatoma in C3H/HeN mice, with studies showing an age-dependent decrease in hepatic geranylgeranoic acid content. Oral supplementation of this compound significantly prevented tumor formation, suggesting its potential as a preventive agent against hepatoma (Tabata et al., 2021).

Mécanisme D'action

Target of Action

It is known that this compound is involved in various biological processes, suggesting that it interacts with multiple targets within cells .

Mode of Action

It is known that the compound is involved in the oxidation of the ch2oh group of (e,e,e)-geranylgeraniol to the corresponding carboxylic acid

Biochemical Pathways

Geranylgeranic acid is a part of the isoprenoid biochemical pathway . It is a diterpenoid, which means it is derived from four isoprene units . The compound is biosynthesized from mevalonate, a key intermediate in the production of isoprenoids .

Pharmacokinetics

It is known that the compound is biosynthesized from mevalonate in mammalian cells , suggesting that it is metabolized within the body.

Result of Action

It is known that the compound is involved in various biological processes, suggesting that it has multiple effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

Geranylgeranic acid is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. It acts as a substrate for geranylgeranyl diphosphate synthase, which catalyzes the formation of geranylgeranyl diphosphate from isopentenyl diphosphate and dimethylallyl diphosphate . This compound also interacts with monoamine oxidase B, which is involved in its biosynthesis . Additionally, this compound has been shown to influence the mevalonate pathway, affecting the synthesis of cholesterol, heme A, dolichol, and ubiquinone .

Cellular Effects

This compound has various effects on different cell types and cellular processes. It has been observed to induce cell death in human hepatoma-derived cell lines through noncanonical pyroptosis, a mechanism of sterile inflammatory cell death . In osteoblasts, geranylgeraniol, a related compound, has been shown to reverse the cytotoxic effects of zoledronic acid by restoring cell viability, migration, and gene expression . This indicates that this compound may play a role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It is known to participate in the prenylation of proteins, a post-translational modification that involves the attachment of geranylgeranyl groups to specific cysteine residues . This modification is crucial for the proper functioning of several proteins involved in cell signaling and membrane trafficking. This compound also affects the mevalonate pathway by influencing the synthesis of downstream products such as CoQ10 and vitamin K2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as temperature and storage conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on cellular functions and metabolic pathways . At higher doses, it may exhibit toxic or adverse effects, such as inducing cell death or disrupting normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mevalonate pathway and the synthesis of isoprenoids . It interacts with enzymes such as geranylgeranyl diphosphate synthase and monoamine oxidase B, which play key roles in its metabolism . These interactions affect the levels of various metabolites and influence metabolic flux, highlighting the importance of this compound in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These transport mechanisms ensure its proper localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and function, making it an important factor to consider in biochemical studies.

Subcellular Localization

This compound is localized in various subcellular compartments, including the chloroplast, endoplasmic reticulum, and mitochondria . Its localization is directed by targeting signals and post-translational modifications, which ensure its proper function within the cell. The subcellular localization of this compound is crucial for its role in cellular processes and metabolic pathways.

Propriétés

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h9,11,13,15H,6-8,10,12,14H2,1-5H3,(H,21,22)/b17-11+,18-13+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNLKILVMCHHSD-OZFNKYQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C(=O)O)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83807-40-3 | |

| Record name | Geranylgeranic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083807403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does GGA exert its anti-cancer effects?

A1: GGA induces cell death primarily through pyroptosis, a lytic form of programmed cell death. [, ] It triggers mitochondrial dysfunction, leading to hyperproduction of mitochondrial superoxide. [, , ] This oxidative stress activates the unfolded protein response (UPR) in the endoplasmic reticulum (ER). [, , , , , ] GGA also interacts with Toll-like receptor 4 (TLR4), further contributing to pyroptosis induction. [, ]

Q2: What is the role of autophagy in GGA-induced cell death?

A2: GGA induces an incomplete autophagic response, leading to the accumulation of autophagosomes but blocking their maturation into autolysosomes. [, , ] This blockage contributes to cell death, potentially by exacerbating ER stress and overwhelming cellular degradation pathways. []

Q3: How does GGA affect cell cycle regulation?

A3: GGA rapidly downregulates cyclin D1, a key regulator of cell cycle progression. [] This downregulation leads to dephosphorylation and nuclear translocation of the retinoblastoma protein (RB), potentially contributing to cell cycle arrest and apoptosis. []

Q4: What is the significance of GGA's interaction with KDM1A?

A4: GGA inhibits lysine-specific demethylase-1 (KDM1A), an enzyme often upregulated in cancer cells. [, ] This inhibition occurs at the same IC50 as tranylcypromine, a known KDM1A inhibitor. [, ] Additionally, GGA induces cytoplasmic translocation of nuclear KDM1A, suggesting a potential mechanism for its anti-cancer effects. [, ]

Q5: Is GGA synthesized in mammals?

A5: Yes, GGA is endogenously biosynthesized in mammals through the mevalonate pathway. [, , , ] This finding challenged the previous assumption that GGA was solely obtained through diet or synthetic sources. []

Q6: What enzymes are involved in GGA biosynthesis?

A6: Several enzymes contribute to GGA biosynthesis. Monoamine oxidase B (MAOB) catalyzes the oxidation of geranylgeraniol (GGOH) to geranylgeranial (GGal), a direct precursor of GGA. [, , ] Interestingly, even in MAOB-knockout cells, endogenous GGA levels are maintained, suggesting the involvement of other enzymes, such as CYP3A4, which can also oxidize GGOH. [, ]

Q7: How do endogenous GGA levels change with age?

A7: Studies in C3H/HeN mice, a strain prone to spontaneous hepatoma development, revealed an age-dependent decrease in hepatic GGA content. [, ] This decline might be linked to increased susceptibility to HCC with age. [, ]

Q8: What is the potential of GGA as a cancer preventive agent?

A8: GGA shows promising results in preclinical studies, particularly against HCC. [, , , ] Its ability to induce pyroptosis specifically in tumor cells while sparing normal hepatocytes makes it an attractive candidate for further investigation. [, ]

Q9: What is the significance of the clinical trial on 4,5-didehydroGGA?

A9: A placebo-controlled, double-blinded, randomized phase II clinical trial demonstrated the efficacy of 4,5-didehydroGGA, a GGA derivative, in preventing second primary hepatoma in postoperative patients. [] This trial highlighted the clinical relevance of targeting GGA metabolism for cancer prevention. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)

![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)maleamic acid](/img/structure/B1231222.png)